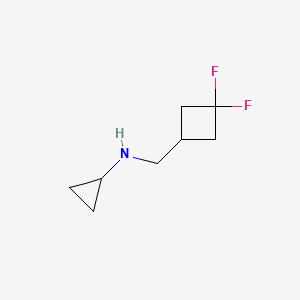

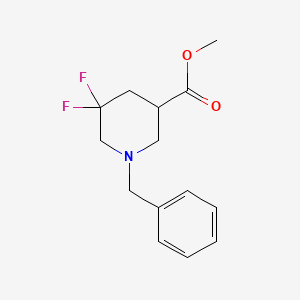

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Vue d'ensemble

Description

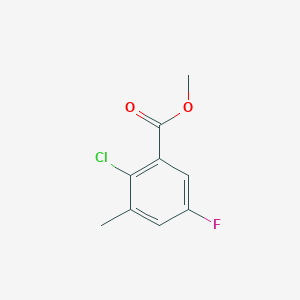

The compound “1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” contains several functional groups. The cyclopropylmethyl group is a cyclopropane ring attached to the molecule via a methylene (-CH2-) group. The trifluoromethyl group (-CF3) is a common motif in pharmaceuticals and agrochemicals due to its ability to modulate the physical, chemical, and biological properties of molecules . The pyrazole is a heterocyclic compound, and carboxylic acid groups (-COOH) are polar and can participate in hydrogen bonding, which can influence the compound’s solubility and reactivity.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone or a 1,3-ketoester with hydrazine. The cyclopropylmethyl group could potentially be introduced through a cyclopropanation reaction . The trifluoromethyl group could be introduced using a trifluoromethylation reagent .Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The carboxylic acid group could participate in reactions such as esterification or amide bond formation. The pyrazole ring could potentially undergo electrophilic substitution reactions .Applications De Recherche Scientifique

This compound is used as a pharmaceutical intermediate . An intermediate in pharmaceutical terms is a substance produced during the steps of processing an API (Active Pharmaceutical Ingredient). Intermediates are processed into APIs which are then used in the production of pharmaceutical formulations or drug products.

-

- Application: The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. It’s used in the trifluoromethylation of carbon-centered radical intermediates .

- Method: The specific methods of application would depend on the particular reaction being carried out. Typically, this involves generating a carbon-centered radical and introducing a trifluoromethyl group .

- Outcome: The outcome is the creation of a new compound with a trifluoromethyl group, which can have desirable properties in various applications .

-

- Application: Compounds containing cyclopropyl moieties, similar to your compound, have been used in the design of novel antifungal agents .

- Method: These compounds are designed using bioactive substructure combination assisted by virtual molecular docking .

- Outcome: Some of these compounds have shown remarkable inhibitory activities against certain fungi .

- Low-Molecular-Weight Organogelators

- Application: Compounds containing a trifluoromethyl group and β-amino acid structures, similar to your compound, have been used in the design of low-molecular-weight organogelators .

- Method: The synthesis and gelation properties of these organogelators are studied. The structure of the side chain and chirality were found to be important parameters affecting the gelation ability .

- Outcome: The pure enantiomer of the trifluoromethylated β-amino acid displayed good gelation properties due to the formation of fibrillar networks, driven by enhanced amide hydrogen bonding .

Orientations Futures

Propriétés

IUPAC Name |

2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c10-9(11,12)7-3-6(8(15)16)14(13-7)4-5-1-2-5/h3,5H,1-2,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFHRHBRLUBVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Methoxymethyl)oxan-4-yl]methanol](/img/structure/B1435155.png)

![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435162.png)

![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435168.png)

![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride](/img/structure/B1435170.png)

![tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1435173.png)

![Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1435176.png)